molecular formula C7H7F3N2O3S B3124923 4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol CAS No. 321341-11-1

4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol

Cat. No.: B3124923
CAS No.: 321341-11-1
M. Wt: 256.2 g/mol
InChI Key: WMTHQGMOYZPMTP-UHFFFAOYSA-N
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Description

4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol is a chemical compound with the molecular formula C7H7F3N2O3S and a molecular weight of 256.2 g/mol.

Chemical Reactions Analysis

4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The trifluoro-3-butenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

    Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate: This compound has a similar trifluoro-3-butenyl group but differs in the core structure, which is an acetate instead of a pyrazol-5-ol.

    4,4,4-Trifluorobutyric acid: This compound contains the trifluoro group but lacks the sulfonyl and pyrazol-5-ol moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,4,4-trifluorobut-3-enylsulfonyl)-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3S/c8-4(6(9)10)1-2-16(14,15)5-3-11-12-7(5)13/h3H,1-2H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTHQGMOYZPMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)S(=O)(=O)CCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol
Reactant of Route 2
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol
Reactant of Route 3
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol
Reactant of Route 4
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol
Reactant of Route 5
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol
Reactant of Route 6
4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol

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